molecular formula C8H10N2O2 B13509807 Methyl 3-(methylamino)isonicotinate

Methyl 3-(methylamino)isonicotinate

Cat. No.: B13509807
M. Wt: 166.18 g/mol
InChI Key: DBMQQTBZSSKWQG-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)isonicotinate is a pyridine derivative featuring a methyl ester at position 4 and a methylamino substituent at position 3 of the pyridine ring. The methylamino group contributes to its electronic and steric profile, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 3-(methylamino)pyridine-4-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-9-7-5-10-4-3-6(7)8(11)12-2/h3-5,9H,1-2H3

InChI Key

DBMQQTBZSSKWQG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methylamino)pyridine-4-carboxylate typically involves the reaction of 3-(methylamino)pyridine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 3-(methylamino)pyridine-4-carboxylate can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methylamino)pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(methylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Methyl 3-(benzylamino)isonicotinate (Compound 33)
  • Synthesis : Synthesized via nucleophilic substitution from methyl 3-bromopyridine-4-carboxylate and benzylamine, yielding 66% after column chromatography purification .
  • Benzyl groups are prone to hydrogenolysis, offering a pathway for further modification, unlike the more stable methylamino group.
Methyl 3-aminoisonicotinate (CAS 55279-30-6)
  • Structure: Lacks the methyl group on the amino substituent (NH₂ vs. NHCH₃).
  • Properties :
    • Molecular weight: 152.15 g/mol; higher basicity due to the primary amine .
    • Storage: Requires sealed refrigeration, indicating sensitivity to moisture or oxidation .
  • Applications: Serves as a precursor for derivatives like Methyl 3-amino-2-methoxyisonicotinate (similarity score: 0.81) .
Methyl 3-amino-2-methoxyisonicotinate (CAS 175965-76-1)
  • Structure : Methoxy group at position 2 adds steric and electronic effects.
  • Properties: Molecular formula: C₈H₁₀N₂O₃; increased polarity due to the methoxy group . Application: Used as a medical intermediate, suggesting enhanced bioavailability or target specificity compared to non-methoxy analogs .
Methyl 3-(bromomethyl)isonicotinate (CAS 116986-10-8)
  • Reactivity : Bromomethyl group enables nucleophilic substitutions (e.g., forming amines or ethers).
  • Contrast: The bromine substituent increases molecular weight (230.06 g/mol) and reactivity, making it less stable than the methylamino derivative .

Physicochemical and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Solubility Insights
Methyl 3-(methylamino)isonicotinate* C₈H₁₀N₂O₂ 166.18 Methylamino (NHCH₃) Moderate stability; balanced lipophilicity
Methyl 3-aminoisonicotinate C₇H₈N₂O₂ 152.15 Amino (NH₂) Higher basicity; refrigeration needed
Methyl 3-(benzylamino)isonicotinate C₁₄H₁₄N₂O₂ 242.28 Benzylamino (NHCH₂C₆H₅) Lower solubility in polar solvents
Methyl 3-amino-2-methoxyisonicotinate C₈H₁₀N₂O₃ 182.18 2-Methoxy, 3-amino Enhanced polarity; medical applications

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